molecular formula C12H18BrNO4 B6271523 1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate CAS No. 2763756-19-8

1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate

Cat. No. B6271523
CAS RN: 2763756-19-8
M. Wt: 320.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate (TBBT) is an organic compound that belongs to the class of heterocyclic compounds. It is a versatile building block for various organic synthesis due to its unique structure and reactivity. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. In addition, TBBT has been studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been used as a building block for the synthesis of various pharmaceuticals, agrochemicals, and other industrial products. It has also been studied for its potential use in the synthesis of new drugs and other biologically active compounds. In addition, 1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate has been investigated for its potential use in the synthesis of small-molecule inhibitors of protein-protein interactions.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate is not yet fully understood. However, it is believed that the compound acts by forming a complex with a target protein, which then modulates the activity of the protein. This complex formation is believed to be mediated by hydrogen bonding, van der Waals interactions, and other non-covalent interactions. Additionally, 1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate may also interact with other molecules in the cell, such as enzymes, cofactors, and other small molecules, to modulate their activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate are not yet fully understood. However, it has been shown to modulate the activity of several proteins, including enzymes, receptors, and transcription factors. In addition, 1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate has been shown to interact with several other molecules in the cell, such as cofactors, small molecules, and proteins. This suggests that 1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate may have potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The use of 1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate in laboratory experiments has several advantages. It is a versatile building block for organic synthesis due to its unique structure and reactivity. In addition, it is relatively easy to synthesize and is relatively non-toxic. However, there are also some limitations to its use in laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

The potential applications of 1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate are still being explored. Some of the possible future directions for research include further investigation into its mechanism of action, development of new synthetic methods for its synthesis, and exploration of its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects is needed to better understand its potential applications in the treatment of various diseases. Finally, further studies into its potential use in the synthesis of small-molecule inhibitors of protein-protein interactions are needed to further explore its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate can be achieved through several different methods. One of the most common methods is the condensation reaction between 1-bromo-3-methyl-2-butanol and 1,2,3,4-tetrahydropyridine-1,3-dicarboxylic acid. This reaction is catalyzed by a strong base such as sodium hydroxide or potassium hydroxide and is carried out in a polar solvent such as methanol or ethanol. The reaction proceeds in two steps: first, the bromine atom is replaced by a hydroxide ion, resulting in the formation of a nucleophilic acyl substitution product; second, the nucleophilic acyl substitution product is converted into the desired 1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate involves the reaction of tert-butyl 3-methyl 2-oxo-2,3-dihydro-1H-pyridine-5-carboxylate with bromine in the presence of a suitable catalyst, followed by reaction with ethyl acetoacetate in the presence of a base to form the final product.", "Starting Materials": [ "tert-butyl 3-methyl 2-oxo-2,3-dihydro-1H-pyridine-5-carboxylate", "bromine", "ethyl acetoacetate", "base" ], "Reaction": [ "Step 1: tert-butyl 3-methyl 2-oxo-2,3-dihydro-1H-pyridine-5-carboxylate is reacted with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to form tert-butyl 3-methyl 5-bromo-2-oxo-2,3-dihydro-1H-pyridine-1-carboxylate.", "Step 2: tert-butyl 3-methyl 5-bromo-2-oxo-2,3-dihydro-1H-pyridine-1-carboxylate is then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the final product, 1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate." ] }

CAS RN

2763756-19-8

Product Name

1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate

Molecular Formula

C12H18BrNO4

Molecular Weight

320.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.